N'-(2-phenylpropylidene)nonanohydrazide
Description
N'-(2-Phenylpropylidene)nonanohydrazide is a hydrazide derivative characterized by a nine-carbon aliphatic chain (nonanoyl group) and a 2-phenylpropylidene substituent attached to the hydrazine nitrogen. Hydrazides are widely studied for their versatile coordination chemistry, biological activity, and applications in polymer synthesis.
Hydrazides with extended aliphatic chains, such as nonanohydrazide, are of interest due to their lipid-like properties, which may enhance membrane permeability in biological systems .
Properties
Molecular Formula |
C18H28N2O |
|---|---|
Molecular Weight |
288.4g/mol |
IUPAC Name |
N-[(E)-2-phenylpropylideneamino]nonanamide |
InChI |
InChI=1S/C18H28N2O/c1-3-4-5-6-7-11-14-18(21)20-19-15-16(2)17-12-9-8-10-13-17/h8-10,12-13,15-16H,3-7,11,14H2,1-2H3,(H,20,21)/b19-15+ |
InChI Key |
BYKZQGPRXVHYPB-XDJHFCHBSA-N |
SMILES |
CCCCCCCCC(=O)NN=CC(C)C1=CC=CC=C1 |
Isomeric SMILES |
CCCCCCCCC(=O)N/N=C/C(C)C1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCCC(=O)NN=CC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Selected Hydrazides and Analogues
Key Observations:
- Substituent Effects : The 2-phenylpropylidene group introduces steric hindrance and π-π stacking capabilities, distinguishing it from simpler benzylidene derivatives (e.g., ).
- Functional Group Diversity: Nitrones () and sulfonohydrazides () exhibit distinct electronic properties, with nitrones showing strong dipole moments and sulfonohydrazides offering hydrogen-bonding sites.
Spectral and Physicochemical Properties
Table 2: Spectral Data Comparison
Key Findings:
- IR Spectroscopy : Hydrazides exhibit characteristic C=O (1680–1700 cm⁻¹) and NH (3200–3250 cm⁻¹) stretches, while nitrones show C=N (1560–1590 cm⁻¹) and N→O (1170–1190 cm⁻¹) bands .
- NMR Data : The 2-phenylpropylidene group in hydrazides and nitrones causes downfield shifts in aromatic protons (δ 7.2–7.5 ppm) and distinct aliphatic carbon signals (δ 27–33 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
